2-Chloro-N,N-diethylethylamine-d4 Hydrochloride

Übersicht

Beschreibung

2-Chloro-N,N-diethylethylamine hydrochloride, also known as 2-Diethylaminoethylchloride hydrochloride, is a colorless to beige crystal . It is widely used as an intermediate and starting reagent for organic synthesis . It acts as an intermediate for the syntheses of various pharmaceuticals such as amiodarone, butetamate citrate, flurazepam, and naftidrofuryl .

Synthesis Analysis

The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 °C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride . The process also includes adding absolute ethyl alcohol for a reflux reaction for 1 hour, followed by filtering and drying to obtain the finished product .

Molecular Structure Analysis

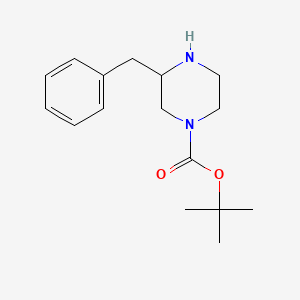

The molecular formula of 2-Chloro-N,N-diethylethylamine hydrochloride is C6H15Cl2N . The molecular weight is 172.10 g/mol . The InChI string is InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H .

Chemical Reactions Analysis

2-Chloro-N,N-diethylethylamine is widely used as an intermediate and starting reagent for organic synthesis . It acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .

Physical And Chemical Properties Analysis

2-Chloro-N,N-diethylethylamine hydrochloride is a crystal in form . It has a melting point of 208-210 °C . The SMILES string representation is Cl.CCN(CC)CCCl .

Wissenschaftliche Forschungsanwendungen

Inhibition of Drug-Metabolizing Enzymes

One notable application of related compounds is in the study of drug metabolism. For instance, 2:4-dichloro-6-phenylphenoxyethylamine (DPEA), a compound with a structural similarity to 2-Chloro-N,N-diethylethylamine, has been identified as a potent inhibitor of microsomal drug-metabolizing enzymes. This inhibition is comparable to that of SKF 525 A, although DPEA does not contain an N,N-diethylethylamine group. The specific mechanism behind this inhibitory action remains unclear (Kato, Vassanelli, & Chiesara, 1963).

Role in Synthesis of Dopamine Agonists

Compounds structurally related to 2-Chloro-N,N-diethylethylamine play a crucial role in the synthesis of dopamine agonists. Ropinirole hydrochloride, for example, which shares a similarity in its chemical structure, is a non-ergoline dopamine agonist specifically binding to D2-like receptors. This highlights the potential use of 2-Chloro-N,N-diethylethylamine derivatives in neurological research (Ravikumar & Sridhar, 2006).

Photocatalytic Applications

Nitrogen-doped TiO2, synthesized using compounds like diethanolamine and triethylamine (structurally related to 2-Chloro-N,N-diethylethylamine), demonstrates significant photocatalytic activity under visible light. This suggests potential applications of similar compounds in environmental remediation and solar energy utilization (Ananpattarachai, Kajitvichyanukul, & Seraphin, 2009).

Applications in Crystallography

The study of molecular and crystal structures of hydrochlorides of compounds structurally similar to 2-Chloro-N,N-diethylethylamine provides insights into their molecular conformations and interactions. This research is essential in materials science and drug development (Fundamenskii et al., 1993).

Use in Chemical Synthesis

The role of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a compound related to 2-Chloro-N,N-diethylethylamine, as a catalyst for the acylation of inert alcohols and phenols is significant in the field of organic synthesis. This showcases the broader applicability of N,N-diethylethylamine derivatives in facilitating chemical reactions (Liu, Ma, Liu, & Wang, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterio-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGSWDIQBBZLLL-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)